molecular formula C18H20ClN3O4S2 B2873103 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034601-26-6

1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2873103
CAS No.: 2034601-26-6
M. Wt: 441.95
InChI Key: XQDLSKJHHLGGNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently hydrazinated, salt formation and cyclization afforded the intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gives the final product .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using spectral data analysis by 1H-NMR, 13C-NMR, IR and EI-MS .


Chemical Reactions Analysis

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, some exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .


Physical and Chemical Properties Analysis

The compound is a light-bluish amorphous solid with a molecular weight of 445 gmol-1. It has a melting point of 118-119 ºC .

Scientific Research Applications

Synthesis and Reactivity

Researchers have explored the synthesis and reactivity of sulfonamide derivatives, including compounds related to 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3,dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide. For instance, the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines to prepare sulfur-nitrogen heterocycles demonstrates the compound's potential in synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Bryce, 1984).

Antimicrobial and Antiviral Activity

The synthesis of thiadiazole sulfonamides and their evaluation for antiviral and antimicrobial activities highlight another significant area of research. These studies aim to develop new therapeutic agents by exploring the biological activities of sulfonamide derivatives. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their bioassay tests for anti-tobacco mosaic virus activity illustrate the compound's potential in antiviral research (Chen et al., 2010).

Carbonic Anhydrase Inhibition

The exploration of sulfonamides, including derivatives of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3,dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, as inhibitors of human carbonic anhydrase isozymes opens up research avenues in therapeutic development. Studies investigating these compounds' inhibitory effects on carbonic anhydrase isozymes suggest potential applications in treating conditions like glaucoma, epilepsy, and certain types of cancer (Alafeefy et al., 2015).

Antileishmanial Agents

Research into the synthesis of unsymmetrical sulfides and their oxidation to sulfones has led to the discovery of potent antileishmanial agents, showcasing the therapeutic potential of sulfone derivatives in treating visceral leishmaniasis. This indicates the broader implications of studying compounds related to 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3,dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide in developing new treatments for parasitic diseases (Dar et al., 2015).

Properties

IUPAC Name

3-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2/c1-20-16-7-3-4-8-17(16)22(28(20,25)26)14-10-12-21(13-11-14)27(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLSKJHHLGGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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